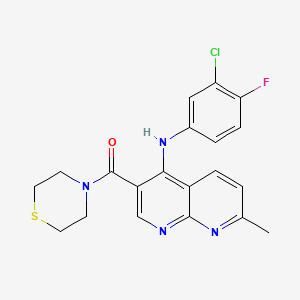
(4-((3-氯-4-氟苯基)氨基)-7-甲基-1,8-萘啶-3-基)(硫代吗啉)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a synthetic molecule with the molecular formula C20H17ClFN3OS. It incorporates a 3-chloro-4-fluorophenyl fragment into its structure . This fragment has been found to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), a binuclear copper-containing protein expressed in various species .
Synthesis Analysis
The synthesis of this compound involves the coupling of reactants under basic conditions . The parent 4-fluoro-substituted compound was prepared under similar conditions using 1-[(4-fluorophenyl)methyl]piperazine in place of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl fragment, which is an important structural feature that improves the inhibition of AbTYR . The presence of this fragment allows the molecule to establish profitable contact with the AbTYR catalytic site .科学研究应用
Tyrosinase Inhibition
Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The inhibition of tyrosinase is crucial for managing conditions related to hyperpigmentation and is also relevant in the food industry to prevent browning in fruits and vegetables. The 3-chloro-4-fluorophenyl motif present in the compound has been identified as a significant structural feature that improves the inhibition of tyrosinase from Agaricus bisporus . This suggests potential applications in developing pharmaceutical and cosmetic products aimed at controlling pigmentation.
Antimelanogenic Agents
Overproduction of melanin can lead to skin disorders and is associated with neurodegeneration in Parkinson’s disease. Compounds with the 3-chloro-4-fluorophenyl motif have shown promising results as antimelanogenic agents . This compound could be used to develop treatments for skin pigmentation disorders and as a research tool to study melanin-related pathologies.
Molecular Modelling and Docking Studies
The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it a valuable molecule for molecular modelling and docking studies . Researchers can use this compound to study enzyme-inhibitor interactions, which can lead to the discovery of new inhibitors with improved potency and selectivity.
Neurodegenerative Disease Research
The accumulation of melanin in neurons is a feature of neurodegeneration in Parkinson’s disease. By inhibiting tyrosinase, this compound could serve as a tool in researching the pathogenesis of Parkinson’s and potentially other neurodegenerative diseases .
Cosmetic Industry Applications
In the cosmetic industry, the control of melanin production is essential for creating products that even out skin tone and reduce the appearance of age spots. The compound’s ability to inhibit tyrosinase positions it as a candidate for developing new cosmetic formulations .
Food Preservation
Tyrosinase inhibitors can be used in the food industry to prevent enzymatic browning, which affects the color, taste, and quality of food products. This compound could be explored for its efficacy in preserving the freshness and appearance of food items .
作用机制
属性
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHEFTZXFXTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

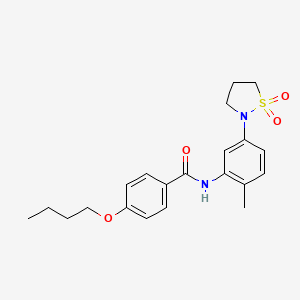
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)
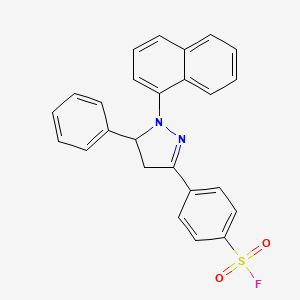
![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)
![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)
![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)
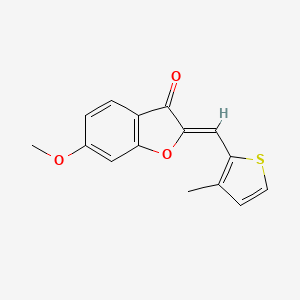
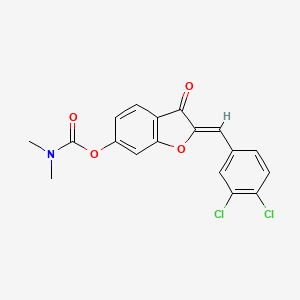
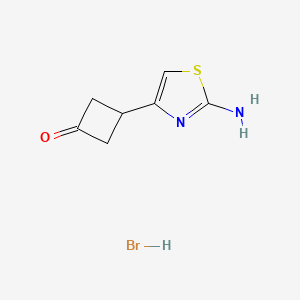
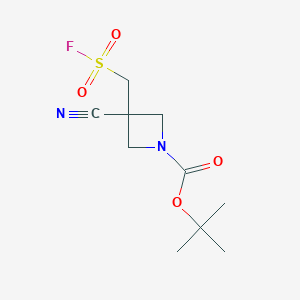
![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)